molecular formula C11H11N3O B2404665 (1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine CAS No. 99205-91-1

(1E)-N-hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine

Cat. No. B2404665
CAS RN: 99205-91-1
M. Wt: 201.229
InChI Key: JCFGIQDGEVEYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N-Hydroxy-1-phenyl-2-(1H-pyrazol-1-yl)ethanimine is a research chemical with the CAS number 99205-91-1 . It has a molecular weight of 201.22 and a molecular formula of C11H11N3O . The canonical SMILES representation is C1=CC=C(C=C1)C(=NO)CN2C=CC=N2 .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11 . This representation provides a detailed view of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (201.22) and molecular formula (C11H11N3O) . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.

Scientific Research Applications

Anti-Fungal Activity

The compound and its complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown significant anti-fungal properties. Enhanced activity is observed in these complexes compared to the free ligands, indicating their potential in anti-fungal applications (Bala, Ahmad, & Sharma, 2013).

Synthesis of Heterocyclic Derivatives

This compound is integral in synthesizing various heterocyclic derivatives like pyrazoles, isoxazoles, oxazines, and thiazines. These derivatives are important in studying biological activities against bacteria (Saadi, 2018).

Microwave-Assisted Synthesis

Microwave energy has been utilized to synthesize pyrazole derivatives, including this compound. Such methods offer an efficient alternative for producing biologically active chalcone derivatives, showing antimicrobial activity against various bacteria (Katade et al., 2008).

Potential in Cancer Treatment

Certain analogues of this compound, specifically in the pyrazole SKF-96365 series, have been found to affect endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, which is crucial for developing potential cancer therapies (Dago et al., 2018).

Antimicrobial Activity

Several derivatives of this compound have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This highlights its importance in developing new antimicrobial agents (Bondock, Khalifa, & Fadda, 2011).

properties

IUPAC Name

(NE)-N-(1-phenyl-2-pyrazol-1-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFGIQDGEVEYRN-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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